molecular formula C23H27N3O4 B12106504 [(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid

[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid

Cat. No.: B12106504
M. Wt: 409.5 g/mol
InChI Key: GTGUKAULNGWAOB-VAWYXSNFSA-N
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Description

[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a piperazine ring, and a phenylvinyl group, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid typically involves multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for [(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]piperazin-1-yl]ethyl]anilino)acetic acid

InChI

InChI=1S/C23H27N3O4/c1-30-21-9-7-20(8-10-21)26(18-23(28)29)17-22(27)25-15-13-24(14-16-25)12-11-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,28,29)/b12-11+

InChI Key

GTGUKAULNGWAOB-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)/C=C/C3=CC=CC=C3)CC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C=CC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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